molecular formula C18H17BrN2O3 B2354569 2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034492-08-3

2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2354569
CAS RN: 2034492-08-3
M. Wt: 389.249
InChI Key: AJLMPXZMGAUQCV-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a bromobenzoyl group, and a tetrahydroisoindole dione group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the azetidine ring, the introduction of the bromobenzoyl group, and the formation of the tetrahydroisoindole dione group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and rings. The azetidine ring is a four-membered ring containing one nitrogen atom, the bromobenzoyl group contains a bromine atom attached to a benzene ring, and the tetrahydroisoindole dione group is a bicyclic structure with two carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom in the bromobenzoyl group could potentially undergo substitution reactions, and the carbonyl groups in the tetrahydroisoindole dione group could be involved in various reactions such as reductions or nucleophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point and melting point. The presence of the carbonyl groups could also influence its polarity and solubility .

Scientific Research Applications

Synthesis of Nitrogen Heterocycles

Nitrogen heterocycles are a class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The compound can be involved in reactions leading to various nitrogen-containing heterocycles. For example, the synthesis of isoindolo[2,3-a][3]benzazepine derivatives from phthalimidin-2-ylacetic acid derivatives, including reactions with bromination and cyclization, indicates the versatility of similar structures in accessing diverse heterocyclic frameworks (Scartoni et al., 1979).

Creation of Isoindole-1,3-diones

Isoindole-1,3-diones are crucial intermediates for the synthesis of pharmaceuticals and dyes. A palladium-catalyzed aminocarbonylation of o-halobenzoates, resembling the core structure of the compound of interest, demonstrates an efficient approach to 2-substituted isoindole-1,3-diones, highlighting the method's tolerance to various functional groups (Worlikar & Larock, 2008). This method's adaptability underscores the compound's potential utility in synthesizing valuable isoindole derivatives.

Facile Synthesis of Azetidin-2,3-diones

Azetidin-2,3-diones serve as important synthons for biologically active compounds. An efficient synthesis approach involving radical-mediated rearrangement of bromobenzyloxy-substituted azetidin-2-ones illustrates the potential for creating azetidin-2,3-diones from structurally related compounds (Bari, Magtoof, & Bhalla, 2010). This method highlights the compound's relevance in generating key intermediates for further pharmaceutical exploration.

Drug Delivery and Prodrugs

The compound's structural resemblance to isoindoles and azetidines suggests its potential in drug delivery systems, particularly in designing prodrugs targeting specific tissues or conditions. Research on regiospecific elimination from reduced indolequinones, aiming at targeting hypoxic tissues, presents an example of how structurally similar compounds can be engineered for selective drug delivery (Jaffar et al., 1999).

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as pharmaceuticals or materials science, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

2-[1-(2-bromobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-15-8-4-3-7-14(15)16(22)20-9-11(10-20)21-17(23)12-5-1-2-6-13(12)18(21)24/h1-4,7-8,11-13H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLMPXZMGAUQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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